6-(2,2,2-Trifluoro-ethoxy)-1H-indazol-3-ylamine
Overview
Description
6-(2,2,2-Trifluoro-ethoxy)-1H-indazol-3-ylamine is a fluorinated organic compound that has garnered attention in various fields of scientific research due to its unique chemical properties. The presence of the trifluoroethoxy group imparts significant stability and reactivity, making it a valuable compound in synthetic chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2,2,2-Trifluoro-ethoxy)-1H-indazol-3-ylamine typically involves the introduction of the trifluoroethoxy group into an indazole framework. One common method is the reaction of 3-amino-1H-indazole with 2,2,2-trifluoroethanol in the presence of a suitable catalyst. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the consistency and quality of the compound .
Chemical Reactions Analysis
Types of Reactions
6-(2,2,2-Trifluoro-ethoxy)-1H-indazol-3-ylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Bases like sodium hydride or potassium carbonate are used to facilitate nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxyl derivatives, while substitution reactions can produce a wide range of substituted indazole derivatives .
Scientific Research Applications
6-(2,2,2-Trifluoro-ethoxy)-1H-indazol-3-ylamine has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated organic molecules.
Biology: The compound’s stability and reactivity make it useful in studying biological processes and interactions at the molecular level.
Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 6-(2,2,2-Trifluoro-ethoxy)-1H-indazol-3-ylamine involves its interaction with specific molecular targets and pathways. The trifluoroethoxy group enhances the compound’s ability to interact with biological molecules, potentially affecting enzyme activity, receptor binding, and other cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trifluoroethanol: A simpler compound with similar trifluoroethoxy functionality.
Trifluoroethyl ethers: A class of compounds with similar fluorinated ether groups.
Fluorinated indazoles: Compounds with fluorine atoms or groups attached to the indazole ring.
Uniqueness
6-(2,2,2-Trifluoro-ethoxy)-1H-indazol-3-ylamine stands out due to the combination of the indazole core and the trifluoroethoxy group. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
6-(2,2,2-trifluoroethoxy)-1H-indazol-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3N3O/c10-9(11,12)4-16-5-1-2-6-7(3-5)14-15-8(6)13/h1-3H,4H2,(H3,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCMFLVIWXHNZGS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1OCC(F)(F)F)NN=C2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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